molecular formula C14H19NO5S B2420927 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine CAS No. 946315-12-4

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine

Cat. No.: B2420927
CAS No.: 946315-12-4
M. Wt: 313.37
InChI Key: MVIVUMBWFHLLIU-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is a synthetic small molecule of significant interest in chemical biology and pharmacology research. Its structure incorporates a benzo[1,3]dioxole (benzodioxole) moiety, a privileged scaffold in medicinal chemistry known to be present in compounds with a range of biological activities . This specific molecular framework is found in compounds that act as nonpeptide antagonists for various neuropeptide receptors, which are G-protein coupled receptors (GPCRs) implicated in numerous central and peripheral physiological processes . The benzodioxole group is also a key structural feature in novel auxin receptor agonists that promote root growth in plants, demonstrating the versatility of this chemotype in interacting with diverse biological targets . The molecular architecture of this compound, featuring a sulfonylpyrrolidine group linked via a propyl chain to the benzodioxole system, suggests potential as a key intermediate or building block in organic synthesis. The sulfonyl group can act as a strong electron-withdrawing moiety and a hydrogen bond acceptor, which may influence the molecule's conformation and its ability to interact with enzyme binding pockets . Researchers can leverage this compound for the development of novel chemical probes and for structure-activity relationship (SAR) studies aimed at discovering new modulators of physiologically relevant protein targets. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c16-21(17,15-6-1-2-7-15)9-3-8-18-12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIVUMBWFHLLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a propyl sulfonyl chloride to form the intermediate. This intermediate is subsequently reacted with pyrrolidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Structural Overview

The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring through a sulfonyl group. This configuration contributes to its biological activity and reactivity.

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine has several notable applications:

1. Medicinal Chemistry

  • Anticancer Properties : Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines, which is critical for the development of new cancer therapies.
  • Mechanism of Action : The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, specifically targeting tubulin dynamics. This interaction is essential for disrupting cancer cell proliferation.

2. Biological Activity

  • Enzymatic Inhibition : Studies have demonstrated that 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine can inhibit specific enzymes related to cancer progression and inflammation.
  • Neuropharmacological Effects : Related compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders .

3. Chemical Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in chemical synthesis methodologies.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine:

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines (MCF7), revealing dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM. The results suggest its effectiveness as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Assessment
In behavioral studies assessing sedative effects in animal models, compounds related to this structure significantly increased sleep duration when administered alongside sedatives like pentobarbital. This indicates potential applications in developing treatments for anxiety and sleep disorders .

Pharmacological Properties

The pharmacological profile of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine includes:

  • Antidepressant Activity : Preliminary studies suggest that it may inhibit serotonin reuptake, indicating potential use as an antidepressant .
  • Anti-inflammatory Effects : Compounds containing the benzo[d][1,3]dioxole structure have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine: Contains additional methyl groups on the piperidine ring.

Uniqueness

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the pyrrolidine ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural motifs:

  • Benzo[d][1,3]dioxole moiety
  • Sulfonyl group
  • Pyrrolidine ring

These components contribute to its diverse biological activities. The compound's molecular formula is C₁₈H₁₉N₃O₄S, and it has a molecular weight of approximately 373.42 g/mol.

Research indicates that compounds similar to 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in metabolic processes. For instance, derivatives with similar structures have been reported to inhibit α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The sulfonamide derivatives are particularly noted for their efficacy against bacterial infections .
  • Neuropharmacological Effects : The compound is hypothesized to interact with serotonin receptors, potentially offering therapeutic benefits for mood disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntidiabeticInhibits α-glucosidase and α-amylase enzymes, suggesting potential for managing diabetes .
AntimicrobialExhibits activity against a range of bacterial pathogens, indicating potential in infection control .
NeuropharmacologicalModulates serotonin-dependent pathways, which may help in treating psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antidiabetic Activity : In a study on spiro-pyrrolidinyl oxindoles, compounds demonstrated significant inhibition of α-glucosidase and α-amylase. Molecular docking studies supported these findings by showing favorable binding interactions with the target enzymes .
  • Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited potent antimicrobial activity, thus supporting their use in clinical settings for treating infections .
  • Neuropharmacological Applications : Research on novel isotopologues of related benzo[d][1,3]dioxole compounds revealed that they could be beneficial in reducing the rates of clearance by cytochrome P450 enzymes, enhancing their pharmacokinetic profiles for treating mood disorders .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.01 ppm for aldehyde protons in related pyrrolidine derivatives) confirm regiochemistry and purity .
  • HRMS : Validates molecular formula (e.g., C₁₉H₂₀N₂O₄ for analogs) with <2 ppm error .
  • HPLC with chiral columns : Resolves enantiomers (e.g., 83% ee achieved using IC columns) for stereochemical validation .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Models the benzo[d][1,3]dioxole moiety’s interaction with hydrophobic pockets in kinase domains (e.g., GPCR kinase 2) .
  • MD simulations : Assess stability of sulfonyl-pyrrolidine hydrogen bonds with catalytic residues over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with IC₅₀ values to guide analog design .

How should researchers address contradictions in biological activity data across similar compounds?

Advanced Research Question

  • Batch variability : Ensure consistent purity (>95% by HPLC) and stereochemistry (e.g., via [α]D measurements) to exclude synthetic artifacts .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times; discrepancies in ATP-binding cassette transporter modulation (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)-N-phenylcyclopropanecarboxamide) often arise from assay-specific parameters .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

What strategies improve solubility and stability for in vivo studies?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance bioavailability, later cleaved in physiological conditions .
  • Salt formation : Methanesulfonate salts of pyrrolidine derivatives improve aqueous solubility by 3–5-fold .
  • Lyophilization : Stabilize the compound in PBS buffers (pH 7.4) for long-term storage .

How can researchers validate target engagement in cellular models?

Basic Research Question

  • Pull-down assays : Use biotinylated probes (e.g., streptavidin beads) to isolate compound-protein complexes from lysates .
  • Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target proteins (ΔTm ≥2°C indicates binding) .
  • Knockout models : CRISPR/Cas9-mediated deletion of the putative target gene (e.g., GRK2) confirms mechanism-specific effects .

What are the best practices for troubleshooting low yields in sulfonylation reactions?

Basic Research Question

  • Activation of sulfonyl chloride : Ensure fresh reagents and anhydrous conditions; residual moisture hydrolyzes the chloride to inactive sulfonic acid .
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction to completion .
  • Quenching protocol : Add NH₄Cl solution post-reaction to neutralize excess base and prevent decomposition .

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